Computed Lipophilicity (XLogP3) Differentiates Methyl 4-Methylphenyl Disulfide from Symmetrical and Simple Unsymmetrical Disulfides
The computed XLogP3 value for methyl 4-methylphenyl disulfide is 2.8 [1], placing it intermediate between the less lipophilic methyl phenyl disulfide (XLogP3 ≈ 2.4) [2] and the more lipophilic di-p-tolyl disulfide (XLogP3 ≈ 4.5) [3]. Dimethyl disulfide, a purely aliphatic analog, exhibits XLogP3 ≈ 1.3 [4]. This quantified difference in lipophilicity directly affects solvent extraction efficiency, reversed-phase HPLC retention, and membrane permeability in biological assays.
| Evidence Dimension | Computed partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.8 |
| Comparator Or Baseline | Methyl phenyl disulfide: XLogP3 ≈ 2.4; Di-p-tolyl disulfide: XLogP3 ≈ 4.5; Dimethyl disulfide: XLogP3 ≈ 1.3 |
| Quantified Difference | Target is +0.4 log units more lipophilic than methyl phenyl disulfide and -1.7 log units less lipophilic than di-p-tolyl disulfide |
| Conditions | PubChem computed XLogP3-AA values (release 2025.04.14) |
Why This Matters
Lipophilicity governs partitioning behavior in extraction, chromatography, and biological systems; selecting the correct disulfide ensures reproducible logP-dependent outcomes.
- [1] PubChem CID 10975932, XLogP3-AA value. View Source
- [2] PubChem CID 71756 (Methyl phenyl disulfide), XLogP3-AA value. View Source
- [3] PubChem CID 7591 (Di-p-tolyl disulfide), XLogP3-AA value. View Source
- [4] PubChem CID 12232 (Dimethyl disulfide), XLogP3-AA value. View Source
